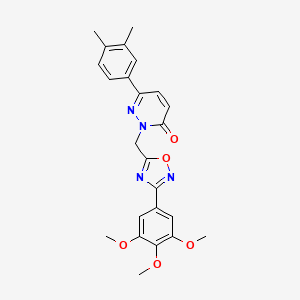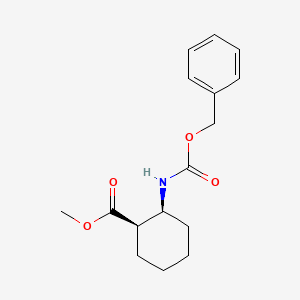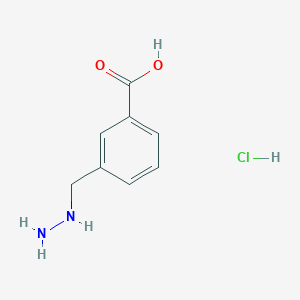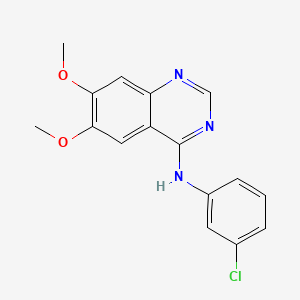
4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring substituted with a trifluoromethyl group . The trifluoromethyl group is thought to contribute to the unique physicochemical properties of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 144-146°C, a predicted boiling point of 346.6±42.0 °C, and a predicted density of 1.666±0.06 g/cm3 . The compound is also expected to have a pKa value of 11.81±0.70 .
科学的研究の応用
In Vivo Metabolism and Synthesis Applications
Metabolism Study : A study on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats identified several metabolites, suggesting two metabolic pathways involving deamination, reduction, oxidation, and acetylation processes. This insight could be relevant for understanding the metabolism of structurally similar compounds like 4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide (Kanamori et al., 2002).
Chemical Synthesis and Functionalization : The synthesis and functionalization of thiophene derivatives, including methods for bromination and lithiation, provide foundational techniques for the manipulation of thiophene-based compounds. Such methodologies could be applied to the synthesis of this compound, enabling the exploration of its properties and applications (Bar & Martin, 2021).
Photophysical and Material Applications
- Optical Properties Enhancement : Research into postfunctionalization of poly(3-hexylthiophene) (P3HT) to study the effects of various functional groups on optical and photophysical properties highlights the potential of thiophene derivatives in modifying and enhancing material properties. This includes improving fluorescence yield in solid states, which could be relevant for materials engineering using thiophene carboxamide derivatives (Li, Vamvounis, & Holdcroft, 2002).
Organosilicon Polymer Applications
- Polymer Synthesis : The preparation and reactions of poly[(ethoxysilylene)phenylenes] demonstrate the versatility of bromophenyl derivatives in polymer chemistry. This research shows how bromophenyl-based compounds can be used to create polymers with specific thermal and reactive properties, potentially applicable to this compound for creating novel materials (Ohshita et al., 1997).
作用機序
Target of Action
For instance, the presence of a thiophene ring, a bromine atom, and a trifluoromethyl group could imply interactions with proteins or enzymes that recognize these structural motifs .
Mode of Action
For example, the Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound’s structure suggests it might be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Result of Action
The compound’s structure suggests it might have potential therapeutic applications, given its potential for interactions with various biological targets .
特性
IUPAC Name |
4-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO2S/c15-10-5-12(22-7-10)13(21)19-6-11(20)8-1-3-9(4-2-8)14(16,17)18/h1-5,7,11,20H,6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTOCIABGRQLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C2=CC(=CS2)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-(3-cyclohexylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513102.png)
![3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2513104.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2513106.png)




![2-Chloro-N-[3-(2-methylpropyl)oxan-4-yl]acetamide](/img/structure/B2513114.png)
![(2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2513118.png)
![N-(tert-butyl)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2513120.png)
![3-(3-ethyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)-N-[2-(2-furyl)-1-methylethyl]propanamide](/img/structure/B2513122.png)
![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2513123.png)
![3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2513124.png)

